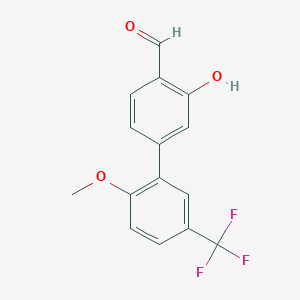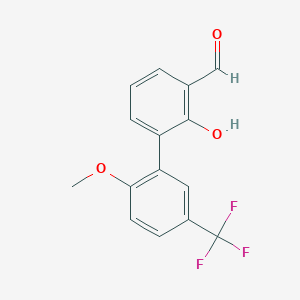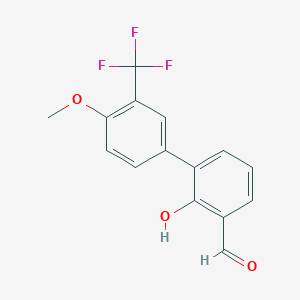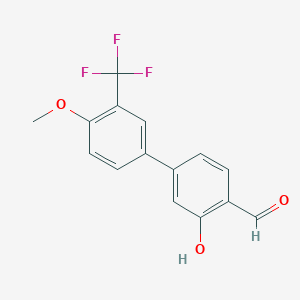
2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% (2FMTMPP) is an organic compound with a molecular formula of C10H7O2F3. It is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetonitrile. 2FMTMPP has a melting point of 134-136°C and a boiling point of 250-252°C. It is used in a variety of scientific research applications and has been studied for its biochemical and physiological effects.
Scientific Research Applications
2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals and other compounds. It is also used as a starting material in the synthesis of polymers and other materials. Additionally, it is used as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is not well understood. It is believed that the compound acts as a Lewis acid, which is capable of catalyzing a variety of organic reactions. Additionally, it is believed that the compound can act as a nucleophile, which can react with electrophiles to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% are not well understood. However, studies have shown that the compound has antioxidant activity and can protect against oxidative damage. Additionally, it has been shown to have anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% in laboratory experiments include its high purity (95%) and its ability to catalyze a variety of organic reactions. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using 2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% in laboratory experiments is the lack of information regarding its biochemical and physiological effects.
Future Directions
The future directions for research on 2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% include further studies on its biochemical and physiological effects, as well as its potential applications in medicine and other fields. Additionally, further studies should be conducted to determine the exact mechanism of action of the compound and to explore its potential as a catalyst for other organic reactions. Finally, further studies should be conducted to explore the potential of 2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% as a starting material for the synthesis of other compounds.
Synthesis Methods
2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% can be synthesized by a number of methods. One method involves the reaction of 4-methoxy-3-trifluoromethylphenol with formic acid in the presence of a base catalyst. This reaction produces 2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% in a yield of 95%. Other methods of synthesis include the reaction of 4-methoxy-3-trifluoromethylphenol with acetic anhydride, the reaction of 4-methoxy-3-trifluoromethylphenol with paraformaldehyde, and the reaction of 4-methoxy-3-trifluoromethylphenol with formaldehyde and pyridine.
properties
IUPAC Name |
2-hydroxy-4-[4-methoxy-3-(trifluoromethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-14-5-4-9(6-12(14)15(16,17)18)10-2-3-11(8-19)13(20)7-10/h2-8,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHKLEPBXBOFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685373 |
Source


|
| Record name | 3-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol | |
CAS RN |
1261945-38-3 |
Source


|
| Record name | 3-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

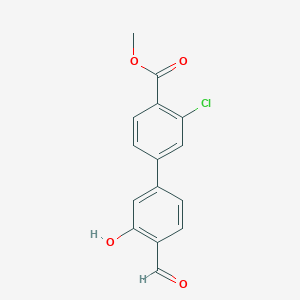
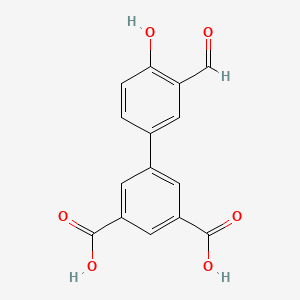

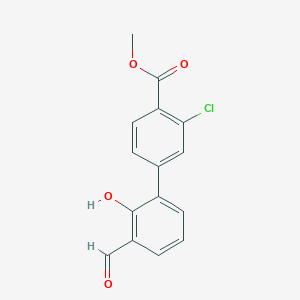

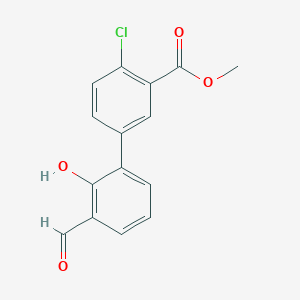


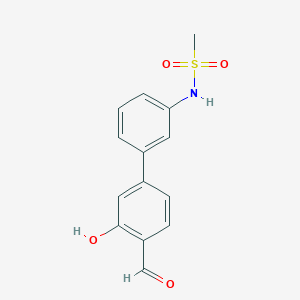
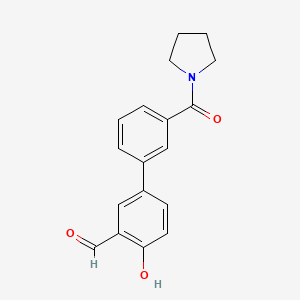
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6379020.png)
